molecular formula C18H14N2O2S B2908663 2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 97146-32-2

2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2908663
CAS No.: 97146-32-2
M. Wt: 322.38
InChI Key: HBCPITKSYMHKJF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromeno-pyrimidine scaffold with a thione group at position 4 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C₁₉H₁₆N₂O₂S (molecular weight: 368.41 g/mol). The compound’s structure combines a chromene (benzopyran) ring fused to a pyrimidine-thione moiety, which is further substituted with a methoxyphenyl group.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-13-8-6-11(7-9-13)16-19-17-14(18(23)20-16)10-12-4-2-3-5-15(12)22-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPITKSYMHKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a base can lead to the formation of the desired chromeno-pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the chromeno-pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione and related derivatives:

Compound Core Structure Substituents/Modifications Synthesis Method Key Findings Reference
This compound Chromeno[2,3-d]pyrimidine-4-thione 4-Methoxyphenyl at position 2 Not explicitly detailed in evidence; likely via cyclocondensation or thionation. High purity (95%+), potential fluorescence/biological activity inferred.
7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione Chromeno[2,3-d]pyrimidine-4-thione 2-Hydroxyphenyl and 7-chloro substituents Not specified; possibly via substitution reactions. Structural analog with altered solubility/activity due to Cl and -OH groups.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridinone Thieno[2,3-d]pyrimidine and phenyl groups FeCl₃-SiO₂ catalyzed reaction in ethanol (75% yield). Fluorescent properties; potential anticancer activity (untested).
4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione Pyrano[2,3-d]pyrimidin-thione 4-Methoxyphenyl and methyl groups Sulfurization using Lawson’s reagent or thiourea. Enhanced thermal stability; uncharacterized bioactivity.
5-(4-Chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione Thieno[2,3-d]pyrimidine-4-thione 4-Chlorophenyl substituent Not detailed; likely via cyclization of thiourea derivatives. Structural simplicity; potential antibacterial applications (inferred).
4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione derivatives Chromeno[2,3-d]pyrimidine-4-thione/imine Phenyl and imino groups Microwave-assisted synthesis (high efficiency). Cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM for HeLa cells).

Structural and Functional Insights:

Thione vs. Oxo Groups: Thione derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity than their oxo counterparts (e.g., ), influencing receptor binding in biological systems.

Synthetic Efficiency :

  • Microwave-assisted synthesis () achieves higher yields (e.g., 75–93% in ) compared to traditional reflux methods (54% in ).
  • Catalysts like FeCl₃-SiO₂ () or POCl₃/PCl₅ () are critical for regioselectivity in fused-ring systems.

Biological Relevance: Chromeno-pyrimidine-thiones (e.g., ) show promise in anticancer research, with imino derivatives () demonstrating measurable cytotoxicity. Thieno-pyrimidine hybrids () may target kinase pathways due to structural mimicry of ATP-binding sites.

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